Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane
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Overview
Description
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is an organosilicon compound that features a unique combination of a fluorene moiety and a phenylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane typically involves the reaction of 9-methyl-9H-fluorene with phenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the fluorene derivative is reacted with phenylsilane under the influence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound is explored for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its role in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane involves its interaction with various molecular targets and pathways. The phenylsilane group can participate in hydrosilylation reactions, while the fluorene moiety can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s unique properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: A structurally similar compound with a methyl group at the 9-position of fluorene.
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
9,9-Dimethyl-9H-fluorene: Another fluorene derivative with two methyl groups at the 9-position.
Uniqueness
Dimethyl(9-methyl-9H-fluoren-9-YL)phenylsilane is unique due to the combination of the fluorene and phenylsilane moieties, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific reactivity and stability.
Properties
CAS No. |
821806-70-6 |
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Molecular Formula |
C22H22Si |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dimethyl-(9-methylfluoren-9-yl)-phenylsilane |
InChI |
InChI=1S/C22H22Si/c1-22(23(2,3)17-11-5-4-6-12-17)20-15-9-7-13-18(20)19-14-8-10-16-21(19)22/h4-16H,1-3H3 |
InChI Key |
YYSBLSJQWKJNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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